N-(2-Hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide is a small molecule identified as a potential inhibitor of the BCR-ABL protein. [] This protein is a tyrosine kinase involved in the development of chronic myeloid leukemia (CML). Inhibiting BCR-ABL activity is a key therapeutic strategy for treating CML.
N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide is a complex organic compound with significant biological activity, particularly as an inhibitor of protein kinases, including Janus kinase pathways. This compound is characterized by its unique structure that incorporates a benzamide core substituted with a hydroxyethyl group and a trifluoromethoxy phenyl moiety. Its molecular formula is , and it has a molecular weight of 418.37 g/mol .
This compound is classified as a phenyl amino pyrimidine derivative and falls under the category of pharmaceutical compounds known for their kinase inhibitory properties. It is primarily utilized in scientific research, especially in studies focused on cancer and autoimmune diseases due to its role in inhibiting critical signaling pathways .
The synthesis of N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide typically involves multi-step organic synthesis techniques. Key steps may include:
Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial to maximize yield and purity .
N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide participates in various chemical reactions primarily due to its functional groups:
These reactions are crucial for understanding its biochemical interactions and therapeutic potential .
The mechanism of action for N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide primarily revolves around its role as a kinase inhibitor:
This inhibition can lead to reduced tumor growth and modulation of immune responses, making it a candidate for therapeutic applications in cancer treatment .
N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide has several notable scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in modern medicinal chemistry research.
The systematic IUPAC designation for this compound is N-(2-hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide, precisely defining its molecular architecture. The core structure consists of a central pyrimidine ring substituted at position 4 with a benzamide-bearing phenyl group and at position 6 with an aniline derivative containing the trifluoromethoxy (-OCF₃) substituent in the para position. Critical structural features include:
Table 1: Structural Identifiers of the Compound
Identifier Type | Value |
---|---|
IUPAC Name | N-(2-hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide |
CAS Registry Number | 778274-97-8 |
Canonical SMILES | OCCNC(=O)C1=CC=C(C=C1)C2=CC=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)F |
InChI Key | IIQUYGWWHIHOCF-UHFFFAOYSA-N |
Molecular Framework | Aromatic heteromonocyclic compounds, benzene derivatives |
Spectroscopic confirmation includes characteristic ¹H NMR signatures: hydroxyethyl protons (δ 3.4-3.6 ppm), amide NH (δ 8.5-8.7 ppm), pyrimidine protons (δ 8.1-8.3 and 7.0-7.2 ppm), and aromatic protons (δ 7.4-8.0 ppm). Mass spectrometry analysis confirms the molecular ion [M+H]⁺ at m/z 419.2, consistent with the molecular formula C₂₀H₁₇F₃N₄O₃ [2] [4] [5].
The compound exhibits defined physicochemical parameters critical to its pharmacokinetic behavior and research applications:
Table 2: Comprehensive Physicochemical Profile
Property | Value/Description |
---|---|
Empirical Formula | C₂₀H₁₇F₃N₄O₃ |
Exact Mass | 418.1256 g/mol |
XLogP3 | ~3.2 (Predicted) |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bonds | 7 |
Topological Polar Surface Area | 87.7 Ų |
Melting Point | >250°C (decomposition observed) |
The trifluoromethoxy group significantly influences lipophilicity (LogP ≈ 3.2), promoting membrane permeability while the hydroxyethylamide moiety provides amphiphilic balance. The polar surface area (87.7 Ų) suggests moderate blood-brain barrier permeability potential. Solubility in DMSO at concentrations ≥10 mg/mL facilitates biological testing in in vitro systems. The compound's stability under standard storage conditions (2-8°C) allows for long-term research utility without significant degradation [2] [4] [5].
The compound emerged during a period of intensive kinase inhibitor development (2005-2010), specifically targeting oncogenic kinases involved in myeloproliferative disorders and resistant leukemias. Patent protection was secured through US8486941B2 ("Phenyl amino pyrimidine compounds and uses thereof"), which claimed composition of matter for this chemical entity and its application as a Janus kinase (JAK) inhibitor, particularly effective against the JAK2V617F mutation prevalent in polycythemia vera and essential thrombocythemia. This patent established the compound's utility in treating myeloproliferative neoplasms through selective JAK2 inhibition (IC₅₀ <100 nM) while sparing related kinases [1].
Concurrently, research identified its activity against BCR-Abl tyrosine kinase, including imatinib-resistant mutants. Marketed as GNF-5 in research contexts, the compound demonstrated synergistic effects with nilotinib against chronic myeloid leukemia, particularly in overcoming T315I gatekeeper mutations—a major clinical resistance mechanism. This dual activity profile (JAK2 and BCR-Abl inhibition) positioned it uniquely among targeted therapies for hematological malignancies. The compound is commercially available as a research chemical under catalog numbers such as SML0511 (Sigma-Aldrich) with purity certification (≥98% by HPLC) for experimental use [5].
Table 3: Therapeutic Applications and Molecular Targets
Therapeutic Area | Molecular Target | Biological Activity |
---|---|---|
Myeloproliferative Disorders | JAK2 (V617F mutant) | Selective inhibition of mutant JAK2 signaling |
Chronic Myeloid Leukemia | BCR-Abl (wild-type and mutants) | Synergistic inhibition with nilotinib |
Cellular Proliferation Assays | Downstream STAT phosphorylation | Suppression of JAK-STAT signaling pathway |
Patent US20070265326A1 ("Novel compounds") further expanded the structural space of related benzamide-pyrimidine hybrids, while formulation approaches for optimized bioavailability appeared in WO2013074432A1. The compound continues to serve as a structural template for developing inhibitors against resistance-conferring kinase mutations, with ongoing research exploring its potential in combinatorial therapies and novel kinase targeting strategies [1] [3] [6].
Table 4: Key Patent and Commercial Information
Identifier | Type | Relevance |
---|---|---|
US8486941B2 | Patent | Covers composition and JAK2 inhibition methods |
778274-97-8 | CAS Registry | Unique chemical identifier |
SML0511 | Commercial ID | Sigma-Aldrich research compound code |
AR00GAUO | Commercial ID | Aaron Chemicals catalog number |
MFCD29035151 | MDL Number | Structure database identifier |
The historical development of this compound exemplifies the rational design of multi-targeted kinase inhibitors through strategic incorporation of: (1) hinge-binding pyrimidine cores, (2) hydrophobic pocket-directed aryl groups, and (3) solubilizing side chains—a trifecta that maintains drug-like properties while addressing complex kinase resistance mechanisms. Its continued research application validates this design philosophy in contemporary kinase inhibitor development [1] [5] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8